molecular formula C19H14BrFN2S B2837465 (4-(4-Fluorophenyl)(2,5-thiazolyl))-1-naphthylamine hydrobromide CAS No. 466683-55-6

(4-(4-Fluorophenyl)(2,5-thiazolyl))-1-naphthylamine hydrobromide

Cat. No. B2837465
CAS RN: 466683-55-6
M. Wt: 401.3
InChI Key: YNLYGNGLAUYJFJ-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)(2,5-thiazolyl))-1-naphthylamine hydrobromide, also known as FNTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which makes it an interesting candidate for future research.

Scientific Research Applications

Organic Catalysts and Material Synthesis

  • Preparation of Pincer Ruthenium Catalysts : A study by Facchetti et al. (2016) discusses the synthesis of pincer complexes using derivatives of naphthylamine, showcasing their potential application in catalysis for ketone reduction (Facchetti et al., 2016). This research highlights the utility of naphthylamine derivatives in the development of novel catalysts for organic synthesis.

Material Properties and Applications

  • Aromatic Poly(amine−1,3,4-oxadiazole)s for Blue-Light-Emitting Materials : Liou et al. (2006) synthesized a new naphthylamine-derived aromatic dicarboxylic acid for the development of poly(amine−hydrazide)s, demonstrating potential applications in light-emitting materials (Liou et al., 2006). This research underscores the significance of naphthylamine derivatives in the creation of materials with specific light-emitting properties.

Selective and Orally Potent Inhibitors

  • Selective 5-Lipoxygenase Inhibitors : Research by Crawley et al. (1992) on methoxytetrahydropyrans, including a derivative similar in structural motif to naphthylamine compounds, discusses their role as selective and orally potent 5-lipoxygenase inhibitors, showcasing the pharmaceutical applications of such compounds (Crawley et al., 1992).

properties

IUPAC Name

4-(4-fluorophenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2S.BrH/c20-15-10-8-14(9-11-15)18-12-23-19(22-18)21-17-7-3-5-13-4-1-2-6-16(13)17;/h1-12H,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLYGNGLAUYJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC=C(C=C4)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Fluorophenyl)(2,5-thiazolyl))-1-naphthylamine hydrobromide

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